molecular formula C7H17ClN2O B10830532 N-Acetylcadaverine hydrochloride

N-Acetylcadaverine hydrochloride

Cat. No.: B10830532
M. Wt: 180.67 g/mol
InChI Key: OWRVIMPWXPUYLY-UHFFFAOYSA-N
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Description

N-Acetylcadaverine hydrochloride is a chemical compound derived from cadaverine, a naturally occurring polyamine. Cadaverine is known for its role in various biological processes and is commonly found in decaying animal tissue. This compound is a derivative that has been modified to include an acetyl group, enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylcadaverine hydrochloride typically involves the acetylation of cadaverine. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetylcadaverine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to cadaverine.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-acetylcadaverine aldehyde or N-acetylcadaverine carboxylic acid.

    Reduction: Formation of cadaverine.

    Substitution: Formation of various N-substituted cadaverine derivatives.

Scientific Research Applications

N-Acetylcadaverine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and its interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating polyamine metabolism.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Acetylcadaverine hydrochloride involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in polyamine metabolism, influencing cellular growth and differentiation. The acetyl group enhances its ability to cross cell membranes, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

    Cadaverine: The parent compound, known for its role in biological processes.

    Putrescine: Another polyamine with similar biological functions.

    Spermidine: A polyamine involved in cellular growth and differentiation.

Uniqueness

N-Acetylcadaverine hydrochloride is unique due to its acetyl group, which enhances its stability and solubility compared to cadaverine. This modification allows it to be used in a wider range of applications, particularly in scientific research and industrial processes.

Properties

IUPAC Name

N-(5-aminopentyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-7(10)9-6-4-2-3-5-8;/h2-6,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRVIMPWXPUYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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